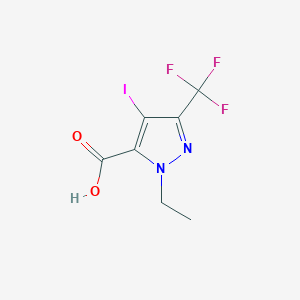

1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3IN2O2/c1-2-13-4(6(14)15)3(11)5(12-13)7(8,9)10/h2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTMCGAYHJWTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 2092102-19-5) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular structure of this compound is characterized by the following features:

- Molecular Formula : C7H6F3I N2O2

- Molecular Weight : 292.03 g/mol

- Functional Groups : Carboxylic acid, trifluoromethyl, iodo substituent.

Mechanisms of Biological Activity

Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. The mechanisms often involve:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as enzyme inhibitors, affecting pathways involved in inflammation and cancer cell proliferation.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines. The presence of electron-withdrawing groups was crucial for enhancing biological potency.

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction |

| Similar Pyrazoles | U937 (leukemia) | 0.48 | Caspase activation |

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX has been documented in various studies.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles against bacterial strains has been explored. While specific data on this compound is limited, related compounds have shown promising results in inhibiting bacterial growth.

Case Studies

- Antitumor Efficacy : A study reported that a structurally related pyrazole derivative induced apoptosis in MCF-7 cells by activating caspase pathways and increasing p53 expression levels. This suggests that this compound may exhibit similar mechanisms due to its structural similarities.

- Anti-inflammatory Studies : In a series of experiments evaluating various pyrazoles for their anti-inflammatory properties, compounds with trifluoromethyl groups were particularly effective at reducing inflammation markers in vitro.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Variations and Impacts:

- Ethyl vs. Methyl at Position 1: The ethyl group in the target compound increases lipophilicity (logP ~2.5 vs. Ethyl also provides greater steric bulk, which may hinder binding in tight enzymatic pockets compared to methyl .

- Iodo vs. Bromo at Position 4 : Iodine’s larger atomic radius (1.98 Å vs. 1.85 Å for bromine) enhances halogen bonding with protein targets (e.g., measles virus polymerase). However, iodinated analogs are synthetically challenging due to lower reactivity in cross-coupling reactions .

- Trifluoromethyl at Position 3 : A common feature in analogs, this group stabilizes the pyrazole ring via electron-withdrawing effects and resists oxidative metabolism, extending half-life .

Preparation Methods

Preparation of Pyrazole Carboxylic Acid Esters as Precursors

A closely related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, has been prepared via a two-step process that can be adapted for iodination and trifluoromethyl substitution:

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| A | Alkylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate, potassium carbonate catalyst, nitrogen atmosphere, 100–150 °C, 8–12 hours, pressure 0.8–0.9 MPa | Formation of methylated pyrazole ester intermediate |

| B | Chlorination of the methylated ester using hydrochloric acid and hydrogen peroxide | Hydrochloric acid (35–40%), hydrogen peroxide (30–40%), dichloroethane solvent, 20–70 °C, 5–7 hours | Formation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester |

This method replaces toxic reagents like dimethyl sulfate and sulfonic acid chloride with greener alternatives such as dimethyl carbonate and hydrogen peroxide, improving safety and environmental impact.

Adaptation for Iodination and Trifluoromethyl Substitution

For the target compound, iodination at position 4 instead of chlorination is required, and the trifluoromethyl group must be introduced at position 3. Common synthetic approaches include:

- Trifluoromethylation : Introduction of the trifluoromethyl group can be achieved via electrophilic trifluoromethylation reagents or via the use of trifluoromethyl-substituted starting materials.

- Iodination : Electrophilic iodination can be performed using iodine or iodine-containing reagents (e.g., N-iodosuccinimide) under controlled conditions to selectively iodinate the pyrazole ring at the 4-position.

Proposed Preparation Route for 1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid or its ester | Starting from appropriate pyrazole precursors with trifluoromethyl substitution; esterification if necessary | Established pyrazole synthesis methods apply |

| 2 | Iodination at the 4-position | Electrophilic iodinating agents such as N-iodosuccinimide (NIS) or iodine with oxidants under mild conditions | Selective iodination is critical to avoid poly-substitution |

| 3 | Hydrolysis (if ester used) to yield carboxylic acid | Acid or base hydrolysis under controlled temperature | To obtain the final carboxylic acid |

Research Findings and Considerations

- The use of dimethyl carbonate as a green methylating agent reduces toxic by-products compared to traditional dimethyl sulfate.

- Chlorination via hydrochloric acid and hydrogen peroxide is a safer alternative to sulfonic acid chlorides, suggesting similar greener methods could be adapted for iodination.

- Iodination reactions require careful control of temperature and reagent stoichiometry to prevent over-iodination or degradation of sensitive trifluoromethyl groups.

- Purification steps typically involve filtration, washing with sodium sulfite and sodium carbonate solutions to remove residual reagents, followed by drying with anhydrous sodium sulfate.

Data Table Summarizing Key Parameters from Related Preparation Methods

| Parameter | Step A (Alkylation) | Step B (Halogenation) |

|---|---|---|

| Reagents | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate, potassium carbonate | Hydrochloric acid (35–40%), hydrogen peroxide (30–40%), dichloroethane |

| Temperature | 100–150 °C | 20–70 °C |

| Pressure | 0.8–0.9 MPa | Atmospheric |

| Reaction Time | 8–12 hours | 5–7 hours |

| Molar Ratios | Pyrazole ester:dimethyl carbonate:potassium carbonate = 1:(5–7):(1–1.5) | Pyrazole ester:dichloroethane:hydrochloric acid:hydrogen peroxide = 1:(11–14):(1–1.5):(1.1–1.6) |

| Purification | Filtration, vacuum distillation | Washing with sodium sulfite, sodium carbonate, drying |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.